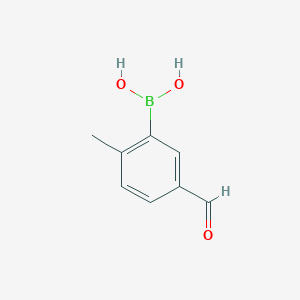

(5-Formyl-2-methylphenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-formyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDWWUYMAWKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726925 | |

| Record name | (5-Formyl-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186398-35-5 | |

| Record name | (5-Formyl-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FORMYL-2-METHYLPHENYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Formyl-2-methylphenyl)boronic acid chemical properties

An In-Depth Technical Guide to (5-Formyl-2-methylphenyl)boronic Acid: Properties, Synthesis, and Applications

Abstract

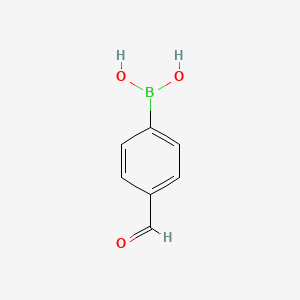

This compound is a bifunctional organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive formyl (aldehyde) group and a versatile boronic acid moiety on a methylated phenyl ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, details common synthetic routes, and explores its significant applications, with a particular focus on its role in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Boronic acids, and particularly arylboronic acids, are of significant importance in chemistry due to their stability, low toxicity, and versatile reactivity.[1][2] The introduction of a formyl group, as seen in this compound, adds another layer of synthetic utility, enabling subsequent functionalization through reactions such as reductive amination, Wittig reactions, and condensations.[2][3] This combination of functionalities makes it an invaluable intermediate for creating complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[4][5] The boronic acid group itself is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1186398-35-5 | [7] |

| Molecular Formula | C8H9BO3 | [7] |

| Molecular Weight | 163.97 g/mol | [7] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥95% | [7] |

| Storage | Inert atmosphere, 2-8°C | [7] |

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[2] A common route to this compound would likely start from a corresponding halogenated benzaldehyde derivative.

A generalized synthetic pathway is illustrated below:

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. 5-Formyl-2-furylboronic acid | CAS:27329-70-0 | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to (5-Formyl-2-methylphenyl)boronic acid (CAS: 1186398-35-5) and its Pinacol Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Synthetic Utility of a Bifunctional Building Block

(5-Formyl-2-methylphenyl)boronic acid is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a reactive formyl group and a synthetically adaptable boronic acid moiety, positions it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its more stable and commonly utilized pinacol ester derivative, 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

Physicochemical Properties and Handling

This compound is a white solid with the chemical formula C₈H₉BO₃ and a molecular weight of 163.97 g/mol [1][2]. While the free boronic acid is available, it is often used in its more stable pinacol ester form to prevent dehydration to the corresponding boroxine and to facilitate purification and handling. The pinacol ester is also a white solid, with a molecular formula of C₁₄H₁₉BO₃ and a molecular weight of 246.11 g/mol [1].

Table 1: Key Properties of this compound and its Pinacol Ester

| Property | This compound | 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

| CAS Number | 1186398-35-5 | 847560-50-3[1] |

| Molecular Formula | C₈H₉BO₃[1] | C₁₄H₁₉BO₃[1] |

| Molecular Weight | 163.97 g/mol [1] | 246.11 g/mol [1] |

| Appearance | White solid | White solid[1] |

| Purity | Typically >95% | Typically >98%[1] |

| Storage | Inert atmosphere, 2-8°C | 3-5 °C[1] |

| Solubility | - | Soluble in ethyl acetate, dichloromethane, chloroform, diethyl ether[1] |

Expert Insight: The use of the pinacol ester is highly recommended for most applications. Boronic acids are prone to trimerization to form boroxines upon standing, which can complicate stoichiometry and reactivity in subsequent reactions. The pinacol protecting group enhances stability, improves solubility in organic solvents, and is generally stable to a wide range of reaction conditions, yet can be readily cleaved if the free boronic acid is required.

Synthesis and Characterization

The synthesis of this compound and its pinacol ester typically starts from a halogenated benzaldehyde derivative. A common route involves the Miyaura borylation reaction.

Diagram 1: General synthetic route to this compound.

Experimental Protocol: Synthesis of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

This protocol is a representative example of a Miyaura borylation reaction.

Materials:

-

3-Bromo-4-methylbenzaldehyde

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

Procedure:

-

To a dry, argon-purged flask, add 3-bromo-4-methylbenzaldehyde (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pinacol ester as a white solid.

Trustworthiness of the Protocol: This method is a well-established and reliable procedure for the synthesis of arylboronic esters. The use of a palladium catalyst and a suitable base is crucial for the catalytic cycle to proceed efficiently. The inert atmosphere is necessary to prevent the degradation of the catalyst and the boronic ester product.

Characterization

Expected Spectroscopic Data for 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.0 (s, 1H, -CHO)

-

δ ~8.0-7.8 (m, 2H, Ar-H)

-

δ ~7.4 (d, 1H, Ar-H)

-

δ ~2.6 (s, 3H, Ar-CH₃)

-

δ ~1.35 (s, 12H, -C(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~192 (-CHO)

-

δ ~140-130 (Ar-C)

-

δ ~84 (-O-C(CH₃)₂)

-

δ ~25 (-C(CH₃)₂)

-

δ ~20 (Ar-CH₃)

-

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₉BO₃ [M+H]⁺: 247.1500; found: 247.1505.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound and its pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid/ester and an organic halide or triflate, providing a versatile method for the synthesis of biaryls and other conjugated systems. The presence of the formyl group allows for further synthetic transformations, making this reagent a valuable tool for building molecular complexity.

Diagram 2: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Exemplary Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with an aryl bromide.

Materials:

-

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, the aryl bromide, and potassium carbonate.

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the reaction to 90-100 °C and stir under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Causality in Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be used and may require optimization for specific substrates.

-

Base: An aqueous base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a cost-effective choice, but other bases like cesium carbonate or sodium carbonate can also be employed.

-

Solvent System: The use of a biphasic solvent system like dioxane/water is common and facilitates the dissolution of both the organic and inorganic reagents.

Self-Validating System: The progress of the reaction can be reliably monitored by chromatographic techniques. The disappearance of the starting materials and the appearance of a new, less polar spot (by TLC) corresponding to the biaryl product indicates a successful reaction. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Stability and Reactivity Considerations

As previously mentioned, the free this compound is susceptible to dehydration to form a cyclic trimer known as a boroxine. This process is reversible in the presence of water. The pinacol ester is significantly more stable towards this process.

Formyl-substituted phenylboronic acids can exhibit interesting reactivity. The formyl group is electron-withdrawing, which can influence the electronic properties of the boronic acid and its reactivity in cross-coupling reactions. In some cases, intramolecular interactions between the formyl oxygen and the boron atom can occur, potentially affecting the compound's conformation and reactivity.

A key potential side reaction in Suzuki-Miyaura couplings is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often promoted by acidic or basic conditions and elevated temperatures. The choice of reaction conditions, particularly the base and solvent, can be crucial in minimizing this undesired pathway.

Safety and Handling

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Specific Hazards:

-

The toxicological properties of this compound have not been thoroughly investigated. It is advisable to treat it as a potentially hazardous substance.

-

Analogous boronic acids are known to cause skin and eye irritation.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, an inert atmosphere (argon or nitrogen) is recommended, especially for the free boronic acid, to prevent degradation.

Conclusion

This compound, and more commonly its pinacol ester, is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions, combined with the presence of a readily transformable formyl group, makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in research and development.

References

An In-depth Technical Guide to (5-Formyl-2-methylphenyl)boronic acid: Structure, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility as coupling partners.[1] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction has become an indispensable tool in the synthesis of a wide array of complex molecules, from pharmaceuticals to advanced materials.[2][3] Among the vast family of arylboronic acids, those bearing additional functional groups, such as (5-Formyl-2-methylphenyl)boronic acid, offer a unique synthetic advantage, serving as bifunctional building blocks for the construction of intricate molecular architectures.

Part 1: Molecular Structure and Physicochemical Properties

This compound is an organoboron compound featuring a phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and a methyl group. The strategic placement of these functionalities imparts a unique reactivity profile, making it a valuable intermediate in multi-step synthetic sequences.

Core Structure and Functional Groups

The core of the molecule is a benzene ring with three substituents:

-

Boronic Acid Group (-B(OH)₂): Located at the 1-position, this group is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

-

Methyl Group (-CH₃): Positioned at the 2-position (ortho to the boronic acid), the methyl group can influence the steric and electronic properties of the boronic acid, potentially affecting its reactivity in coupling reactions.

-

Formyl Group (-CHO): Situated at the 5-position (para to the methyl group), the aldehyde functionality provides a site for a wide range of subsequent chemical transformations. This includes, but is not limited to, reductive amination, Wittig reactions, and condensation reactions, allowing for further molecular elaboration.

The Pinacol Ester: A More Stable Analogue

In many synthetic applications, this compound is used in its pinacol ester form, also known as 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. The pinacol ester moiety enhances the compound's stability compared to the free boronic acid, making it less prone to dehydration and protodeboronation, and thus easier to handle and store.[4] However, it remains sensitive to hydrolysis, particularly under aqueous conditions.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its pinacol ester is provided in the table below.

| Property | This compound | This compound pinacol ester |

| Molecular Formula | C₈H₉BO₃ | C₁₄H₁₉BO₃ |

| Molecular Weight | 163.97 g/mol | 246.11 g/mol [4] |

| CAS Number | 1186398-35-5 | 847560-50-3[4] |

| Appearance | White to off-white solid | White solid[4] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | Soluble in ethyl acetate, dichloromethane, chloroform, and diethyl ether[4] |

Part 2: Synthesis and Characterization

The synthesis of formyl-substituted phenylboronic acids requires careful consideration of the reactive aldehyde group, which is incompatible with the organometallic intermediates typically used in boronic acid synthesis. Therefore, a protection-deprotection strategy is commonly employed.

General Synthetic Approach

A general and plausible synthetic route to this compound and its pinacol ester is outlined below. This approach is based on established methods for the synthesis of similar functionalized arylboronic acids.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound and its pinacol ester.

Detailed Experimental Protocol (Illustrative)

The following is a representative, step-by-step protocol for the synthesis of the pinacol ester, which is often the preferred reagent for subsequent reactions.

Step 1: Protection of the Formyl Group

-

To a solution of 3-bromo-4-methylbenzaldehyde in an appropriate solvent (e.g., toluene), add a suitable protecting group reagent such as ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize the acid. Extract the protected aldehyde with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.

Step 2: Borylation

-

Dissolve the protected bromo-aldehyde in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a strong base such as n-butyllithium to effect a lithium-halogen exchange, or alternatively, form the Grignard reagent by reacting with magnesium turnings.

-

To the resulting organometallic species, add a boronic ester such as isopropoxy pinacol borane (B₂pin₂) or trimethyl borate.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

Step 3: Deprotection and Isolation

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., dilute HCl).

-

The acidic conditions will also facilitate the deprotection of the formyl group.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound pinacol ester.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (around 10 ppm), aromatic protons in the region of 7-8 ppm, a singlet for the methyl group protons (around 2.5 ppm), and a characteristic singlet for the twelve equivalent protons of the pinacol group (around 1.3 ppm).

-

¹³C NMR: The carbon NMR spectrum should reveal a signal for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons in the 120-150 ppm range, the methyl carbon (around 20 ppm), the quaternary carbons of the pinacol group (around 84 ppm), and the methyl carbons of the pinacol group (around 25 ppm).

-

IR Spectroscopy: The infrared spectrum will show a strong carbonyl stretch for the aldehyde group (around 1700 cm⁻¹), C-H stretches for the aromatic and aliphatic protons, and B-O stretching vibrations.

Part 3: Applications in Organic Synthesis and Drug Discovery

The dual functionality of this compound makes it a powerful tool for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This reaction allows for the efficient formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl halide (1.0 equiv), this compound or its pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

A Gateway to Bioactive Molecules

The products of the Suzuki-Miyaura coupling using this compound are themselves valuable intermediates. The retained formyl group can be further functionalized to introduce a variety of pharmacophores. For instance, it can be converted to an amine via reductive amination, an alkene via a Wittig reaction, or a carboxylic acid via oxidation. This versatility makes it a key building block in the synthesis of drug candidates. For example, similar formyl-substituted boronic acids have been instrumental in the synthesis of inhibitors of enzymes such as HIV-1 integrase and epidermal growth factor receptor. The strategic placement of the methyl and formyl groups can also influence the conformational properties of the final molecule, which is a critical aspect of rational drug design.

Development of Fluorescent Probes

Boronic acids and their esters have also found applications in the development of fluorescent probes for the detection of reactive oxygen species and metal ions in biological systems.[4] The electronic properties of the biaryl system formed after a Suzuki coupling can be tuned to create molecules with specific fluorescence characteristics. The formyl group can be used to attach the fluorophore to other molecules or to modulate its photophysical properties.

Conclusion

This compound and its pinacol ester are highly valuable and versatile reagents in modern organic chemistry. The presence of both a boronic acid (or ester) functionality and a reactive aldehyde group within the same molecule provides a powerful platform for the efficient synthesis of complex, highly functionalized molecules. Its pivotal role in Suzuki-Miyaura cross-coupling reactions, combined with the potential for subsequent transformations of the formyl group, makes it an indispensable tool for researchers and scientists, particularly those engaged in drug discovery and the development of novel functional materials. The continued exploration of the reactivity of this and similar bifunctional building blocks will undoubtedly lead to the discovery of new and innovative synthetic methodologies and the creation of novel molecules with significant biological and material properties.

References

An In-depth Technical Guide to the Synthesis of (5-Formyl-2-methylphenyl)boronic acid

Introduction: The Significance of (5-Formyl-2-methylphenyl)boronic acid in Modern Organic Synthesis

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a boronic acid and a formyl (aldehyde) group, attached to a substituted phenyl ring. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[1] This reaction's tolerance for a wide variety of functional groups makes it an invaluable method for constructing complex molecular architectures.[2] The aldehyde group, on the other hand, serves as a versatile handle for a plethora of chemical transformations, including reductive amination, oxidation, and condensation reactions. This dual reactivity makes this compound a valuable building block in the synthesis of novel pharmaceuticals and functional materials. Boronic acids and their derivatives are integral to drug discovery, with several boron-containing drugs approved for therapeutic use.[3][4]

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, tailored for researchers and professionals in drug development and organic synthesis. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization.

Strategic Approach: The Miyaura Borylation Pathway

A robust and widely applicable method for the synthesis of arylboronic acids is the Miyaura borylation reaction.[5][6][7] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a carbon-boron bond by reacting an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5][6] This method offers several advantages over traditional approaches that often involve the use of highly reactive organolithium or Grignard reagents, including milder reaction conditions and a broader tolerance of functional groups.[6]

A key consideration in the synthesis and handling of boronic acids is their propensity for protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[8] To circumvent this and to facilitate purification and storage, the synthesis is often directed towards the formation of a more stable boronic ester intermediate, such as a pinacol ester.[1] The pinacol ester of this compound is more stable and easier to handle than the free boronic acid.[1] While pinacol esters are generally stable, they can be sensitive to hydrolysis, especially under aqueous conditions.[1]

The proposed synthetic pathway commences with the readily available starting material, 3-bromo-4-methylbenzaldehyde.

Caption: Overall synthetic strategy for this compound.

Experimental Protocol: Synthesis of this compound pinacol ester

This protocol details the synthesis of the stable pinacol ester intermediate, 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, via a Miyaura borylation reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Bromo-4-methylbenzaldehyde | 36276-24-1 | 199.04 | 5.0 g | 25.1 mmol |

| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 7.0 g | 27.6 mmol |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | 731.74 | 0.55 g | 0.75 mmol |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 7.4 g | 75.3 mmol |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 100 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromo-4-methylbenzaldehyde (5.0 g, 25.1 mmol), bis(pinacolato)diboron (7.0 g, 27.6 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.55 g, 0.75 mmol), and potassium acetate (7.4 g, 75.3 mmol).

-

Solvent Addition and Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add 100 mL of anhydrous 1,4-dioxane to the flask via a cannula or syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the Celite® pad with ethyl acetate (3 x 30 mL).

-

Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound pinacol ester as a white solid.

Expected Yield and Purity

The expected yield of the purified pinacol ester is typically in the range of 70-85%. The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. A purity of >98% is generally achievable.[1]

The Catalytic Cycle of Miyaura Borylation

The mechanism of the Miyaura borylation reaction involves a catalytic cycle with a palladium(0) species as the active catalyst.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Characterization of this compound pinacol ester

Accurate characterization of the synthesized product is crucial for its use in subsequent reactions. The following are expected analytical data for 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, the methyl group protons, and the pinacol methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methyl carbon, and the carbons of the pinacol group. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |

| Appearance | White to off-white solid.[1] |

Optional: Hydrolysis to this compound

For applications requiring the free boronic acid, the pinacol ester can be hydrolyzed. However, it is often advantageous to use the more stable pinacol ester directly in subsequent reactions like the Suzuki-Miyaura coupling.[5] If the free boronic acid is required, a mild acidic workup can be employed.

Hydrolysis Protocol

-

Dissolution: Dissolve the purified this compound pinacol ester in a mixture of tetrahydrofuran (THF) and water.

-

Acidification: Add a mild acid, such as dilute hydrochloric acid or acetic acid, and stir the mixture at room temperature.

-

Extraction and Isolation: After the hydrolysis is complete (monitored by TLC), extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the this compound.

Purification and Handling of Formylphenylboronic Acids

Crude formylphenylboronic acids can be purified by dissolving them in a slightly alkaline aqueous solution (pH 8-11), followed by extraction with an organic solvent to remove non-acidic impurities.[9] The aqueous layer is then acidified to precipitate the pure boronic acid, which can be collected by filtration.[9] It is important to perform this purification at low temperatures (5-10 °C) to avoid potential side reactions like the Cannizzaro reaction.[9]

Safety and Handling Considerations

-

Reagents: Handle all reagents in a well-ventilated fume hood. Organoboron compounds should be handled with care. Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE). Anhydrous solvents are flammable and should be handled away from ignition sources.

-

Reactions: The Miyaura borylation reaction should be carried out under an inert atmosphere to prevent the degradation of the catalyst and reagents.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The Miyaura borylation provides a reliable and high-yielding pathway for the synthesis of this compound, proceeding through its stable pinacol ester intermediate. This method's tolerance for the aldehyde functionality makes it a superior choice over more traditional organometallic routes. The resulting bifunctional molecule is a valuable asset for synthetic chemists, enabling the construction of complex molecular frameworks for applications in drug discovery and materials science. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can confidently synthesize this important building block for their research endeavors.

References

- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 2. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR spectrum [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of (5-Formyl-2-methylphenyl)boronic acid

Introduction

(5-Formyl-2-methylphenyl)boronic acid (also known as 4-methyl-3-boronobenzaldehyde) is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating both a reactive aldehyde and a versatile boronic acid moiety, makes it a valuable building block in organic synthesis. The aldehyde group serves as a handle for forming imines, oximes, and other derivatives, while the boronic acid is a cornerstone of Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A precise understanding of its molecular structure is paramount for its effective application, and this is unequivocally established through a combination of modern spectroscopic techniques.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles and validated by comparative data from analogous structures, offering a comprehensive spectroscopic profile for this important reagent.

Molecular Structure and Spectroscopic Correlation

A clear mapping of the molecular structure to the expected spectroscopic signals is crucial for accurate data interpretation. The diagram below illustrates the IUPAC numbering of the this compound molecule, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a detailed picture of the electronic environment of each proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) are key parameters for signal assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.05 | Singlet (s) | 1H | H-8 (CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group, resulting in a characteristic downfield shift. |

| ~8.20 | Singlet (br s) | 2H | B(OH)₂ | Protons on the boronic acid hydroxyl groups are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and water content. |

| ~7.95 | Doublet (d) | 1H | H-4 | This proton is ortho to the electron-withdrawing formyl group, leading to a significant downfield shift. It is split by the adjacent H-5. |

| ~7.85 | Doublet of doublets (dd) | 1H | H-5 | This proton is coupled to both H-4 and H-2, resulting in a doublet of doublets. |

| ~7.40 | Doublet (d) | 1H | H-2 | This proton is ortho to the electron-donating methyl group, shifting it slightly upfield compared to the other aromatic protons. It is coupled to H-5. |

| ~2.50 | Singlet (s) | 3H | H-7 (CH₃) | The methyl protons appear as a singlet in a typical aliphatic region. |

Note: The predicted values are based on established chemical shift theory and data from analogous substituted benzaldehydes and phenylboronic acids. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~193.0 | C-8 (CHO) | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |

| ~145.0 | C-6 | This carbon is attached to the electron-donating methyl group. |

| ~137.0 | C-1 | The carbon atom bearing the formyl group. |

| ~135.0 | C-4 | Aromatic carbon deshielded by the adjacent formyl group. |

| ~130.0 | C-5 | Aromatic carbon. |

| ~128.0 | C-2 | Aromatic carbon. |

| ~133.0 | C-3 | The carbon attached to the boronic acid group; its chemical shift is influenced by the boron atom. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~21.0 | C-7 (CH₃) | The methyl carbon appears in the typical upfield aliphatic region. |

Note: These are estimated chemical shifts. Experimental verification is required for definitive assignment.

Experimental Protocol: NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those on the B(OH)₂ group.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. The sample is then placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity. Standard pulse programs are used to acquire both ¹H and ¹³C NMR spectra.

-

Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and baseline-corrected to ensure accurate integration and peak picking.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3500-3200 (broad) | O-H stretch | Boronic acid, B(OH)₂ | The broadness of this peak is due to intermolecular hydrogen bonding between the boronic acid molecules in the solid state. |

| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring. |

| 2980-2850 | C-H stretch | Aliphatic C-H (CH₃) | Stretching vibrations for the sp³ C-H bonds of the methyl group. |

| 2850-2820 & 2750-2720 | C-H stretch | Aldehyde C-H | This pair of weak to medium bands, known as a Fermi doublet, is highly diagnostic for the aldehyde functional group. |

| ~1700 (strong, sharp) | C=O stretch | Aldehyde C=O | This is typically one of the most intense peaks in the spectrum and is a definitive indicator of the carbonyl group. Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic aldehyde. |

| 1600-1450 | C=C stretch | Aromatic ring | These absorptions arise from the stretching vibrations within the benzene ring. |

| ~1350 | B-O stretch | Boronic acid B-O | The stretching vibration of the boron-oxygen single bond is a key indicator for the presence of the boronic acid moiety. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. This method requires minimal sample preparation and is non-destructive.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₈H₉BO₃, Molecular Weight: 164.06 g/mol ), the following ions are predicted in a high-resolution mass spectrum:

Table 4: Predicted m/z Values for Key Ions

| Adduct | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 165.07175 | Positive |

| [M+Na]⁺ | 187.05369 | Positive |

| [M-H]⁻ | 163.05719 | Negative |

| [M+H-H₂O]⁺ | 147.06173 | Positive |

Data sourced from PubChemLite.[1]

Interpretation:

-

The [M+H]⁺ and [M+Na]⁺ ions in positive ion mode, or the [M-H]⁻ ion in negative ion mode, would confirm the molecular weight of the compound.

-

The [M+H-H₂O]⁺ peak is a common fragment for boronic acids, representing the loss of a water molecule from the protonated parent molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing highly accurate mass measurements.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: A typical workflow for mass spectrometry analysis.

-

Sample Preparation: A dilute solution of the analyte is prepared in a solvent compatible with the ionization source, such as methanol or acetonitrile.

-

Ionization: The solution is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and usually produces the protonated molecule [M+H]⁺.

-

Analysis and Detection: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio. The detector then records the abundance of each ion.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key aldehyde, methyl, and boronic acid functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and elemental composition of the compound. This comprehensive spectroscopic dataset serves as a reliable reference for researchers, ensuring the identity and purity of this versatile synthetic building block.

References

Solubility of (5-Formyl-2-methylphenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (5-Formyl-2-methylphenyl)boronic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents, a critical parameter for its application in organic synthesis and drug development. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document synthesizes information from closely related analogs, primarily phenylboronic acid, to establish a predictive framework for its solubility behavior. We delve into the underlying chemical principles governing the solubility of arylboronic acids, including the influence of substituents, solvent properties, and the equilibrium between the acid and its boroxine anhydride. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of solubility, empowering researchers to generate precise data for their specific applications. The narrative is grounded in established scientific literature, ensuring technical accuracy and providing actionable insights for scientists and drug development professionals.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound of significant interest in contemporary chemical research. It features a boronic acid moiety, renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Additionally, the presence of a formyl (aldehyde) group and a methyl substituent on the phenyl ring provides sites for further chemical transformations, making it a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2]

The success of synthetic procedures and the formulation of boronic acid-containing compounds are critically dependent on their solubility in various media.[3] Solvent selection impacts reaction kinetics, product yields, purification strategies, and ultimately, the bioavailability of drug candidates.[4] An in-depth understanding of the solubility of this compound is therefore not merely academic but a practical necessity for its effective utilization.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which is influenced by both solute-solute and solute-solvent interactions. For arylboronic acids, several key factors dictate their solubility profiles.

Molecular Structure and Intermolecular Forces

This compound possesses both polar and non-polar characteristics. The boronic acid group, -B(OH)₂, is capable of forming strong hydrogen bonds, both as a donor (from the -OH groups) and as an acceptor (at the oxygen atoms). The formyl group also contributes to the molecule's polarity. The methylphenyl ring, conversely, is largely non-polar. The overall solubility will be a balance of these competing characteristics.

The interplay of these functional groups dictates the compound's interaction with different solvents:

-

Polar Protic Solvents: Solvents like alcohols can engage in hydrogen bonding with the boronic acid and formyl groups, potentially leading to good solubility.

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and ethers can act as hydrogen bond acceptors, interacting favorably with the -OH groups of the boronic acid. Ethers and ketones have been shown to be excellent solvents for phenylboronic acid.[5][6]

-

Non-Polar Solvents: Hydrocarbons like methylcyclohexane are unlikely to be effective solvents due to their inability to form strong interactions with the polar functional groups of the molecule. Phenylboronic acid exhibits very low solubility in hydrocarbons.[5][6]

-

Chlorinated Solvents: Solvents like chloroform can offer moderate solubility, likely through dipole-dipole interactions.[5][6]

The Boronic Acid-Boroxine Equilibrium

A significant complicating factor in the solubility of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5][7] This is a reversible equilibrium that is influenced by the solvent and the presence of water.

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The boroxine is significantly less polar than the parent boronic acid. Consequently, the position of this equilibrium can have a dramatic effect on the observed solubility.[5] In non-polar solvents, the formation of the less soluble boroxine may be favored, while in more polar or wet solvents, the equilibrium may shift towards the more soluble boronic acid. This dynamic equilibrium can make it challenging to obtain reproducible solubility data.[5]

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers are good hydrogen bond acceptors and have been shown to be excellent solvents for phenylboronic acid.[5][6] |

| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that can effectively solvate the boronic acid moiety.[5][6] |

| Alcohols | Methanol, Ethanol | High to Moderate | Alcohols are polar protic solvents that can engage in hydrogen bonding. However, they can also react with boronic acids to form boronate esters. |

| Chlorinated | Chloroform, Dichloromethane | Moderate | These solvents offer a balance of polarity suitable for dissolving arylboronic acids.[5][6] |

| Esters | Ethyl acetate | Moderate | Ethyl acetate is a polar aprotic solvent that should provide reasonable solubility. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | While the aromatic ring of the solvent can interact with the phenyl ring of the solute, the overall polarity mismatch with the boronic acid and formyl groups will limit solubility. |

| Aliphatic Hydrocarbons | Hexane, Methylcyclohexane | Very Low | These non-polar solvents are poor at solvating the polar functional groups of the molecule.[5][6] |

Experimental Determination of Solubility

Given the lack of specific data and the complexities of boronic acid chemistry, experimental determination of solubility is crucial. Two common and reliable methods are the dynamic (turbidity) method and the equilibrium shake-flask method.[7][8][9]

Dynamic Method for Solubility Determination

This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7][8]

Protocol:

-

Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into a sealed vial.

-

Heating and Agitation: Place the vial in a temperature-controlled bath and stir the mixture vigorously.

-

Temperature Program: Increase the temperature of the bath slowly and at a constant rate (e.g., 0.2-0.5 °C/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe or a laser scattering device.[8]

-

Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Caption: Workflow for the dynamic method of solubility determination.

Equilibrium Shake-Flask Method

This is a thermodynamic solubility measurement method that determines the concentration of a saturated solution at a specific temperature.[9]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant.

-

Filtration: Filter the sample through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Concentration Analysis: Determine the concentration of the dissolved solid in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: Express the solubility in units such as g/L, mg/mL, or mol/L at the specified temperature.

Applications in Drug Development and Organic Synthesis

The solubility of this compound has direct implications for its practical use.

Suzuki-Miyaura Coupling Reactions

The choice of solvent is a critical parameter in Suzuki-Miyaura coupling reactions.[5] The solvent must be able to dissolve the boronic acid, the organohalide, and the palladium catalyst and base to a sufficient extent for the reaction to proceed efficiently. A common solvent system is a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of a base (e.g., sodium carbonate or potassium phosphate). The solubility of the boronic acid in the organic phase is essential for the transmetalation step of the catalytic cycle.

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Drug Formulation

For boronic acid-based drug candidates, solubility is a key determinant of bioavailability.[3] Poor aqueous solubility can hinder absorption and limit therapeutic efficacy. Strategies to enhance solubility, such as the formation of co-crystals or the use of formulation excipients, are often employed.[3] Understanding the intrinsic solubility of this compound in various solvents is the first step in developing effective formulation strategies.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, a robust understanding of its likely behavior can be derived from the well-established principles governing the solubility of arylboronic acids. It is predicted to be highly soluble in ethers and ketones, moderately soluble in chlorinated solvents, and poorly soluble in hydrocarbons. The equilibrium with its less polar boroxine anhydride is a critical factor to consider. For applications in organic synthesis and drug development, the experimental determination of solubility using methods such as the dynamic or shake-flask techniques is strongly recommended. This guide provides the theoretical foundation and practical protocols to empower researchers in their work with this versatile and important chemical compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (5-Formyl-2-methylphenyl)boronic Acid and Its Derivatives for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Formyl-2-methylphenyl)boronic acid and its derivatives, particularly its pinacol ester, have emerged as invaluable bifunctional building blocks in modern organic synthesis. Possessing both a reactive aldehyde and a versatile boronic acid moiety, these reagents are pivotal in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on delivering practical, field-proven insights for its effective utilization in Suzuki-Miyaura cross-coupling and reductive amination reactions.

Introduction: The Strategic Advantage of Bifunctionality

In the intricate landscape of multi-step organic synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of building blocks. Bifunctional molecules, which contain two distinct reactive sites, offer a significant advantage by enabling sequential or orthogonal transformations, thereby streamlining synthetic pathways and facilitating the rapid generation of molecular diversity. This compound exemplifies this principle, providing a stable and versatile platform for the introduction of a substituted benzaldehyde motif into a target molecule.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] Concurrently, the formyl group serves as a versatile handle for a plethora of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of a wide array of functional groups.[3] This dual reactivity makes this compound and its derivatives highly sought-after intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4][5]

Physicochemical Properties and Handling

While this compound is commercially available, its pinacol ester derivative, 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , is more commonly employed in synthesis due to its enhanced stability and ease of handling.[3] Boronic acids are known to be susceptible to dehydration to form boroxines and can be challenging to purify. The pinacol ester protection mitigates these issues, rendering the compound more amenable to storage and chromatography.[3]

Table 1: Physicochemical Properties of this compound and its Pinacol Ester

| Property | This compound | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Pinacol Ester) |

| Molecular Formula | C8H9BO3 | C14H19BO3 |

| Molecular Weight | 163.97 g/mol | 246.11 g/mol [3] |

| CAS Number | 1186398-35-5 | 847560-50-3[3] |

| Appearance | White to off-white solid | White solid[3] |

| Solubility | Soluble in methanol, DMSO | Soluble in ethyl acetate, dichloromethane, chloroform, diethyl ether[3] |

| Storage | Inert atmosphere, 2-8°C | 3-5°C[3] |

Expert Insight on Stability and Handling:

The pinacol ester of this compound is sensitive to hydrolysis, especially under aqueous or acidic/basic conditions, which can lead to the corresponding boronic acid.[3] Therefore, it is crucial to handle the compound in a dry environment and use anhydrous solvents for reactions where the integrity of the pinacol ester is desired. For long-term storage, maintaining a dry, inert atmosphere at the recommended temperature is essential to prevent degradation.

Synthesis of this compound Pinacol Ester

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction .[6][7] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide as the starting material. For the synthesis of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, the logical precursor is 3-bromo-4-methylbenzaldehyde .

References

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Technical Guide: The Pinacol Ester of (5-Formyl-2-methylphenyl)boronic Acid for Improved Stability and Synthetic Utility

Abstract

Arylboronic acids are foundational reagents in modern organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. However, their inherent instability—arising from susceptibility to oxidation, protodeboronation, and dehydration into boroxine anhydrides—presents significant challenges in storage, handling, and reaction reproducibility. This guide provides an in-depth examination of the pinacol ester of (5-formyl-2-methylphenyl)boronic acid as a superior alternative. We will explore the chemical principles underpinning its enhanced stability, provide detailed protocols for its synthesis and application, and present a comparative analysis against its parent boronic acid. This document is intended for researchers, chemists, and drug development professionals seeking robust and reliable building blocks for complex molecular synthesis.

The Instability Challenge of Arylboronic Acids

Arylboronic acids are indispensable in synthetic chemistry, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a critical step in constructing the molecular scaffolds of many pharmaceutical agents and advanced materials.[2] The reactivity of the boronic acid moiety, R-B(OH)₂, stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital.[3]

However, this reactivity is a double-edged sword. The very features that make boronic acids effective coupling partners also render them prone to several degradation pathways:

-

Dehydration to Boroxines: Boronic acids have a strong propensity to spontaneously lose water and trimerize into cyclic boroxine anhydrides.[4] This process is reversible but complicates accurate massing and stoichiometry calculations, leading to inconsistent reaction outcomes.

-

Protodeboronation: The carbon-boron (C-B) bond can be cleaved under various conditions (particularly acidic or basic), replacing the boronic acid group with a hydrogen atom.[5][6] This is a common issue with heteroaromatic boronic acids but can affect many arylboronic acids, reducing the yield of the desired coupled product.[4]

-

Oxidation: The C-B bond is susceptible to oxidative cleavage, often mediated by atmospheric oxygen or residual peroxides in solvents, converting the boronic acid into a phenol.[7][8] This degradation is a primary concern for long-term storage and can be accelerated by biologically generated reactive oxygen species.[7]

These stability issues necessitate stringent handling procedures, inert atmosphere storage, and often, the use of freshly prepared or repurified material, adding time and cost to research and development workflows.[4]

The Pinacol Ester Advantage: A Paradigm of Stability

To overcome the inherent drawbacks of free boronic acids, chemists have developed various protecting groups. Among the most successful and widely adopted are the pinacol esters (forming a 1,3,2-dioxaborolane ring system).[5] The pinacol ester of this compound, also known as 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, exemplifies the benefits of this strategy.[9]

The enhanced stability is attributed to two primary factors:

-

Steric Shielding: The bulky gem-dimethyl groups of the pinacol moiety sterically encumber the boron center, physically hindering the approach of water, oxygen, and other reagents that would lead to degradation.[10]

-

Electronic Stabilization: The oxygen atoms of the pinacol diol form strong B-O bonds, creating a more stable five-membered ring that reduces the Lewis acidity of the boron atom compared to the free boronic acid.

This stabilization transforms the often temperamental boronic acid into a robust, crystalline solid that is significantly easier to handle, purify via standard silica gel chromatography, and store for extended periods with minimal degradation.[5][10] While pinacol esters are still sensitive to hydrolysis, especially under strong aqueous conditions, their rate of decomposition is dramatically lower than that of the corresponding boronic acids.[9][11]

Figure 1: Degradation pathways of free boronic acids versus the stability offered by pinacol esterification.

Synthesis and Characterization

The pinacol ester of this compound is readily synthesized via the palladium-catalyzed Miyaura borylation reaction. This method involves the coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Synthesis

Reaction: 3-Bromo-4-methylbenzaldehyde + Bis(pinacolato)diboron → 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-methylbenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq).

-

Solvent: Add anhydrous 1,4-dioxane.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting aryl bromide.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a white solid.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. scientificupdate.com [scientificupdate.com]

- 5. benchchem.com [benchchem.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Note & Protocol: Strategic Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (5-Formyl-2-methylphenyl)boronic acid

Introduction: The Synthetic Value of Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed transformation is particularly vital in the pharmaceutical and materials science sectors for the construction of complex molecular architectures. Among the vast array of valuable products synthesized via this method, biaryl aldehydes are of significant interest as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The aldehyde functionality serves as a synthetic handle for a multitude of subsequent transformations.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts for the successful Suzuki-Miyaura coupling of a challenging substrate: (5-Formyl-2-methylphenyl)boronic acid .

Substrate Analysis: Navigating Electronic and Steric Hurdles

The successful coupling of this compound is contingent on overcoming two key structural challenges:

-

Electronic Effects: The presence of a formyl group, an electron-withdrawing substituent, on the boronic acid can influence the electronic properties of the molecule. While electron-withdrawing groups on the aryl halide partner generally accelerate the rate-determining oxidative addition step, their effect on the boronic acid partner can be more nuanced, potentially impacting the transmetalation step.[3]

-

Steric Hindrance: The ortho-methyl group introduces significant steric bulk around the boronic acid moiety. This steric encumbrance can hinder the approach of the boronic acid to the palladium center, thereby impeding the crucial transmetalation step of the catalytic cycle.[4]

A judicious choice of palladium catalyst and, more critically, the associated phosphine ligand is paramount to mitigate these challenges and achieve high coupling efficiency.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is fundamental to rational catalyst selection.[1][5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step facilitated by a base.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

For sterically hindered substrates like this compound, the transmetalation and reductive elimination steps are often rate-limiting.

Palladium Catalyst and Ligand Selection: A Strategic Approach

The choice of the palladium source (precatalyst) and the phosphine ligand is the most critical factor for a successful coupling reaction with this substrate.

Palladium Precatalysts

Commonly used palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(dppf)Cl₂. While Pd(II) sources like Pd(OAc)₂ are often used, they require in situ reduction to the active Pd(0) species.[5] For challenging couplings, using a precatalyst that readily forms the active monoligated Pd(0) species is often advantageous.

Phosphine Ligands: The Key to Success

The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and modulates the steric environment around the metal. For the coupling of this compound, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote both the oxidative addition and, crucially, the reductive elimination steps.[6][7]

Figure 2: A workflow for selecting the appropriate ligand class for the target substrate.

Recommended Ligands:

-

Buchwald Ligands (Biarylphosphines): This class of ligands, developed by Stephen Buchwald, is particularly effective for challenging Suzuki-Miyaura couplings.[6][7]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Highly versatile and often the first choice for sterically demanding and electron-deficient substrates. Its bulkiness facilitates the reductive elimination step.[8]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another excellent choice, particularly for heteroaryl couplings, but also shows high activity for sterically hindered aryl substrates.[6]

-

-

Other Bulky Phosphines:

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos and XPhos, it is effective for a wide range of challenging couplings.

-

Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich ligand, often used for difficult couplings, but can be sensitive to air.

-

Catalyst System Comparison:

| Catalyst System | Ligand Type | Key Advantages | Considerations |

| Pd(OAc)₂ / XPhos | Bulky, electron-rich monophosphine | High activity for hindered and electron-deficient substrates. | Requires in situ formation of the active catalyst. |

| Pd₂(dba)₃ / SPhos | Bulky, electron-rich monophosphine | Excellent for a broad range of substrates, including heteroaryls.[6] | dba can sometimes interfere with the reaction. |